molecular formula C9H8BNO4 B15309346 ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid

((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid

Cat. No.: B15309346
M. Wt: 204.98 g/mol
InChI Key: ROCARDZYSRWREK-UHFFFAOYSA-N
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Description

((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid: is a boronic acid derivative that features a phthalimide group attached to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid typically involves the reaction of phthalimide with boronic acid derivatives. One common method is the condensation reaction of phthalimide with boronic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and degradation of the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This makes it a valuable reagent for constructing complex organic molecules .

Biology and Medicine: Boronic acids are known to inhibit proteases and other enzymes, making them useful in drug design .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid is unique due to the presence of the phthalimide group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BNO4

Molecular Weight

204.98 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methylboronic acid

InChI

InChI=1S/C9H8BNO4/c12-8-6-3-1-2-4-7(6)9(13)11(8)5-10(14)15/h1-4,14-15H,5H2

InChI Key

ROCARDZYSRWREK-UHFFFAOYSA-N

Canonical SMILES

B(CN1C(=O)C2=CC=CC=C2C1=O)(O)O

Origin of Product

United States

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